molecular formula C15H22ClN3O B5471776 N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5471776
M. Wt: 295.81 g/mol
InChI Key: DNQRYDCRFJJPLN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a 2-chlorophenyl group and a 4-propylpiperazin-1-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-propylpiperazine as the primary starting materials.

    Acylation Reaction: The 2-chloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2-chlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(2-chlorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 4-propylpiperazine to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity towards target biomolecules.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Research is ongoing to determine its efficacy and safety in preclinical and clinical studies.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. It is employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on elucidating the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2-chlorophenyl)-2-(4-butylpiperazin-1-yl)acetamide

Comparison: N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the presence of the propyl group on the piperazine ring. This structural feature may influence its physicochemical properties, such as solubility, stability, and bioavailability. Compared to its analogs with different alkyl groups (methyl, ethyl, butyl), the propyl derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-7-18-8-10-19(11-9-18)12-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQRYDCRFJJPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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